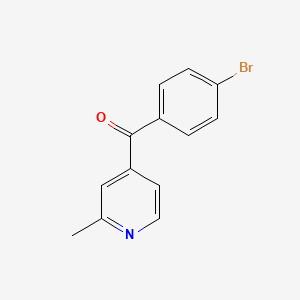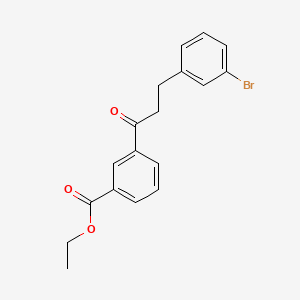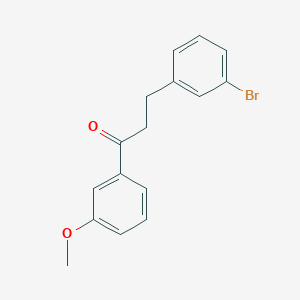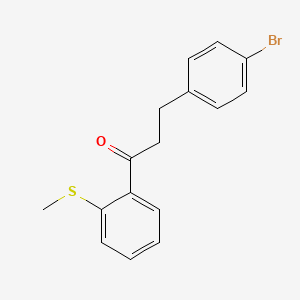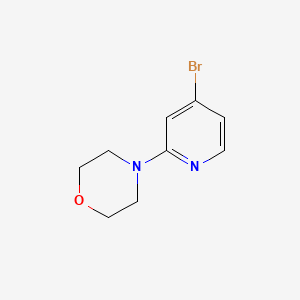
4-(4-Bromopyridin-2-yl)morpholine
Vue d'ensemble
Description
“4-(4-Bromopyridin-2-yl)morpholine” is a chemical compound with the molecular formula C9H11BrN2O . It has an average mass of 243.100 Da and a monoisotopic mass of 242.005463 Da .
Molecular Structure Analysis
The molecular structure of “4-(4-Bromopyridin-2-yl)morpholine” consists of a morpholine ring attached to a pyridine ring via a single bond. The pyridine ring carries a bromine atom at the 4th position .Physical And Chemical Properties Analysis
“4-(4-Bromopyridin-2-yl)morpholine” has a density of 1.5±0.1 g/cm3, a boiling point of 368.6±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 61.5±3.0 kJ/mol and a flash point of 176.7±27.9 °C .Applications De Recherche Scientifique
Kinase Inhibition and Cancer Research
4-(4-Bromopyridin-2-yl)morpholine and its derivatives have been extensively studied for their potential in kinase inhibition, particularly in the context of cancer research. Hobbs et al. (2019) discovered a non-nitrogen containing morpholine isostere, emphasizing the significance of morpholine in kinase hinge binding, crucial for inhibiting the PI3K-AKT-mTOR pathway, a key target in cancer therapy (Hobbs et al., 2019). Similarly, Jantová et al. (2001) demonstrated the cytotoxic effects of certain 4-anilinoquinazolines substituted with morpholine, highlighting their potential in tumor cell line inhibition (Jantová et al., 2001).
Photophysical and Biomolecular Properties
Bonacorso et al. (2018) synthesized new series of morpholine-substituted quinolines, revealing their strong interactions with ct-DNA, significant for understanding their photophysical and biomolecular binding properties (Bonacorso et al., 2018).
Antimicrobial Applications
Kumar et al. (2007) synthesized morpholine derivatives potent in antimicrobial activity, particularly the arecoline derivatives, highlighting the versatility of morpholine-based compounds in various therapeutic areas (Kumar et al., 2007).
Photoactivated Cancer Therapeutics
Tang et al. (2019) developed a morpholine-decorated photosensitizer for tumor microenvironment-enhanced cancer phototherapy, illustrating the application of morpholine derivatives in advanced, targeted cancer treatment strategies (Tang et al., 2019).
DNA-Dependent Protein Kinase Inhibitors
Research by Cano et al. (2010) on quinolin-4-one and pyridopyrimidin-4-one derivatives, including those with morpholine, as DNA-PK inhibitors, underscores their potential in enhancing radiation-induced cytotoxicity in cancer therapies (Cano et al., 2010).
Safety And Hazards
The safety data sheet for “4-(4-Bromopyridin-2-yl)morpholine” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it’s recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
Propriétés
IUPAC Name |
4-(4-bromopyridin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-1-2-11-9(7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEDZKKCXNVSPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679702 | |
| Record name | 4-(4-Bromopyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromopyridin-2-yl)morpholine | |
CAS RN |
1040377-12-5 | |
| Record name | 4-(4-Bromo-2-pyridinyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1040377-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromopyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-bromopyridin-2-yl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride](/img/structure/B1373677.png)
![methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate](/img/structure/B1373678.png)
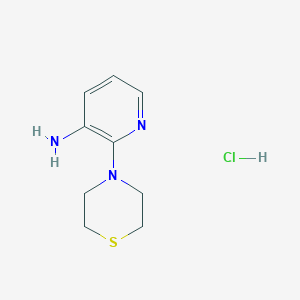
![2,2,2-trifluoroethyl N-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate](/img/structure/B1373681.png)
![[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1373682.png)
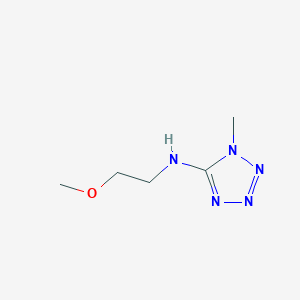
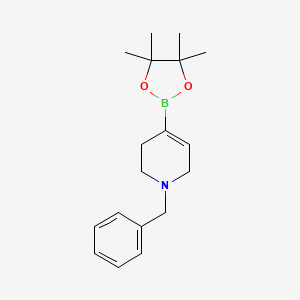
![methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1373691.png)

